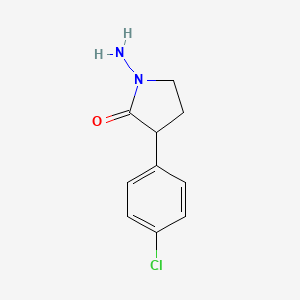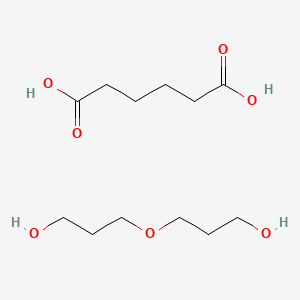
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a molecular formula of C12H24O6. This compound is known for its unique structure, which includes both carboxylic acid and alcohol functional groups. It is used in various chemical and industrial applications due to its versatile reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of hexanedioic acid with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures that the compound is produced at a high scale with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and propanal are major products formed during the oxidation of the alcohol group.
Reduction: Hexanediol is formed when the carboxylic acid group is reduced.
Substitution: Various substituted esters and ethers can be formed depending on the substituent used.
Scientific Research Applications
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role as a stabilizer or enhancer in chemical reactions. Its ability to undergo esterification and other reactions makes it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: A simpler compound with only carboxylic acid groups.
Propan-1-ol: A primary alcohol with a simpler structure.
1,6-diisocyanatohexane: A compound with similar reactivity but different functional groups.
Uniqueness
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of carboxylic acid and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
64091-34-5 |
|---|---|
Molecular Formula |
C12H24O7 |
Molecular Weight |
280.31 g/mol |
IUPAC Name |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H10O4.C6H14O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
InChI Key |
UFOMJVWEXUBJQM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)COCCCO |
Related CAS |
64091-34-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


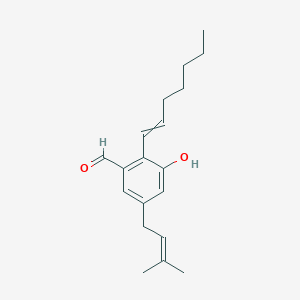
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
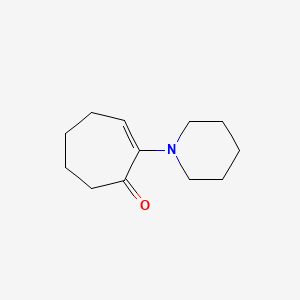
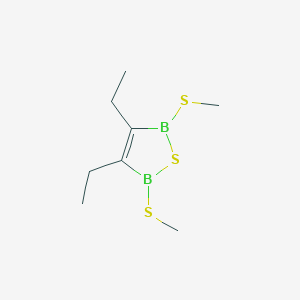
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
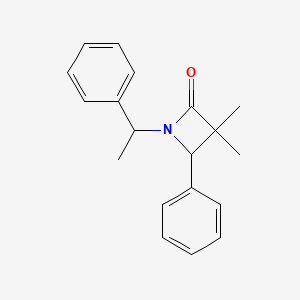
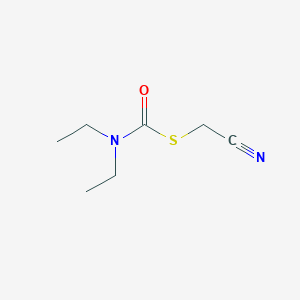
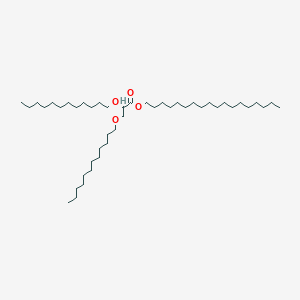
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
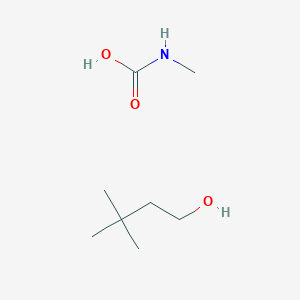
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
